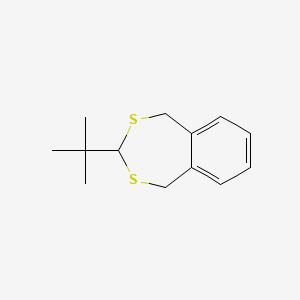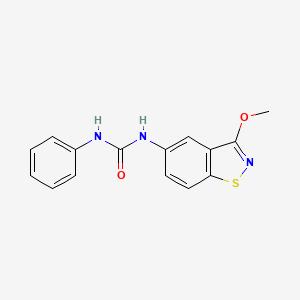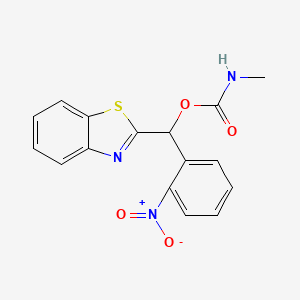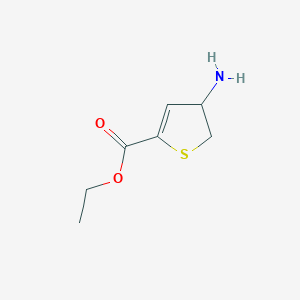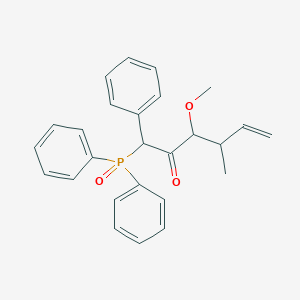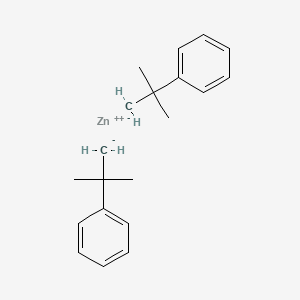
zinc;2-methanidylpropan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2-methanidylpropan-2-ylbenzene is a compound that features a benzene ring substituted with a zinc atom and a 2-methanidylpropan-2-yl group. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis due to their reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropan-2-ylbenzene typically involves the reaction of a benzene derivative with a zinc reagent. One common method is the reaction of 2-methanidylpropan-2-ylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2-methanidylpropan-2-ylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The zinc atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form zinc oxide and other oxidized products.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules, often facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Electrophiles: Such as halogens (chlorine, bromine) for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the electrophile used in substitution reactions.
Zinc Oxide: As a result of oxidation reactions.
Coupled Organic Molecules: From coupling reactions.
Aplicaciones Científicas De Investigación
Zinc;2-methanidylpropan-2-ylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc;2-methanidylpropan-2-ylbenzene involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The zinc atom can coordinate with various ligands, facilitating reactions such as substitution and coupling. In biological systems, zinc ions play a crucial role in enzyme function and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Zinc Chloride: Another organozinc compound used in organic synthesis.
Zinc Oxide: A common zinc compound with applications in materials science and medicine.
2-Methanidylpropan-2-ylbenzene: The parent compound without the zinc substitution.
Uniqueness
Zinc;2-methanidylpropan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other organozinc compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
110139-76-9 |
|---|---|
Fórmula molecular |
C20H26Zn |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
zinc;2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/2C10H13.Zn/c2*1-10(2,3)9-7-5-4-6-8-9;/h2*4-8H,1H2,2-3H3;/q2*-1;+2 |
Clave InChI |
NPYLHGYXKJICNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


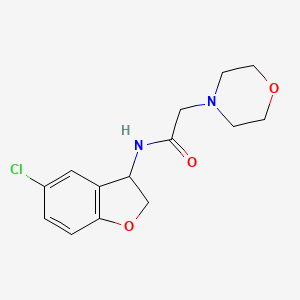
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
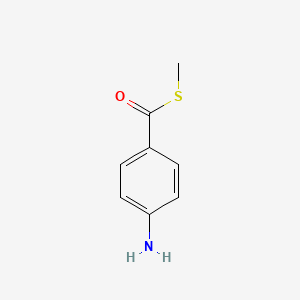
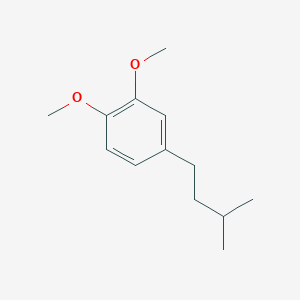
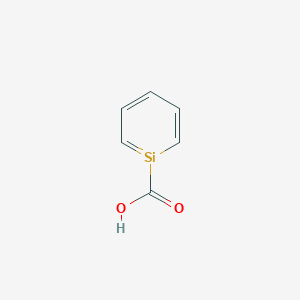
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
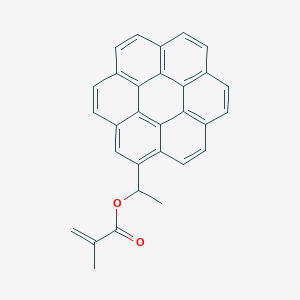
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
